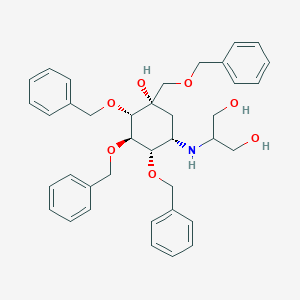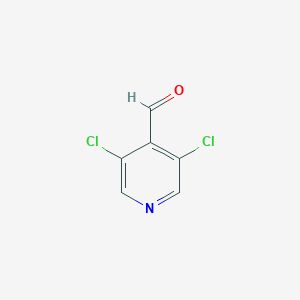
3,5-Dichloro-4-pyridinecarboxaldehyde
Vue d'ensemble
Description
The compound 3,5-Dichloro-4-pyridinecarboxaldehyde is a derivative of pyridinecarboxaldehyde, which is a class of compounds known for their reactivity and potential in forming various condensation products. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the general behavior of pyridinecarboxaldehydes in chemical reactions.
Synthesis Analysis
The synthesis of pyridinecarboxaldehyde derivatives can be achieved through various methods. One such method is the Vilsmeier reaction, which has been used to obtain 2-chloro-5-aryl-3-pyridine carboxaldehydes from 4-aryl-3-buten-2-one oxime . This suggests that similar strategies could potentially be applied to synthesize 3,5-Dichloro-4-pyridinecarboxaldehyde by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridinecarboxaldehyde derivatives is characterized by the presence of a pyridine ring substituted with an aldehyde group. The structure of these compounds can be further modified by introducing additional substituents, such as chloro groups, which can influence their reactivity and interaction with other molecules .
Chemical Reactions Analysis
Pyridinecarboxaldehydes are reactive intermediates that can undergo condensation with various arenes in the presence of superacids like triflic acid, leading to high yields of condensation products . These reactions can occur even with deactivated arenes and saturated hydrocarbons, indicating the versatility of pyridinecarboxaldehydes in chemical synthesis. The reactivity of these compounds can be rationalized through the formation of dicationic intermediates, which have been observed using low-temperature 13C NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxaldehyde derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as chloro substituents can affect the electron density of the pyridine ring and, consequently, the reactivity of the aldehyde group. The physicochemical properties of these compounds are important for their potential applications in coordination chemistry, as they can affect the photophysical properties of metal centers when used as ligands .
Applications De Recherche Scientifique
Copper Complexes with Protonatable Groups
The synthesis and characterization of copper complexes with chemically identical inner coordination spheres, involving 3-pyridinecarboxaldehyde, have been studied. These complexes exhibit pH-dependent changes in electronic spectroscopy and electrochemistry, indicating potential applications in catalysis and material science (Villanueva, Chiang, & Bocarsly, 1998).
Superacid-catalyzed Reactions
Pyridinecarboxaldehydes, including 3,5-dichloro-4-pyridinecarboxaldehyde, show high yields in condensation reactions with benzene and triflic acid in superacidic solutions. This research offers insights into organic synthesis processes and potential industrial applications (Klumpp, Zhang, Kindelin, & Lau, 2006).
Synthesis of Thieno[2,3-c]pyridines
The treatment of 3,5-dichloro-pyridine-4-carboxaldehyde with various reagents leads to the synthesis of thieno[2,3-c]pyridines. These compounds have potential applications in pharmaceuticals and organic electronics due to their structural and electronic properties (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).
Role in Hydrogen Bonding and Conversion to Imine Complex
Studies have shown that 2-pyridinecarboxaldehyde, closely related to 3,5-dichloro-4-pyridinecarboxaldehyde, can be involved in hydrogen bonding and conversion to imine complexes. This research is significant for understanding reaction mechanisms in coordination chemistry (Yao & Crabtree, 1996).
DFT Study of Condensation Mechanisms
A theoretical study of the condensation mechanisms of 4-pyridinecarboxaldehyde with various acids provides insights into the reaction processes, which can be applied to similar compounds including 3,5-dichloro-4-pyridinecarboxaldehyde (Arsene, Coropceanu, & Purcel, 2022).
Electrochemical Reduction Studies
The electrochemical reduction of pyridinecarboxaldehydes, including 3,5-dichloro-4-pyridinecarboxaldehyde, is significant in understanding the electrochemical properties of these compounds. This research has implications for the development of electrochemical sensors and other electronic devices (Rusling & Zuman, 1986).
Safety And Hazards
3,5-Dichloro-4-pyridinecarboxaldehyde is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
3,5-dichloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFNWOINNIOZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376639 | |
| Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-pyridinecarboxaldehyde | |
CAS RN |
136590-83-5 | |
| Record name | 3,5-Dichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

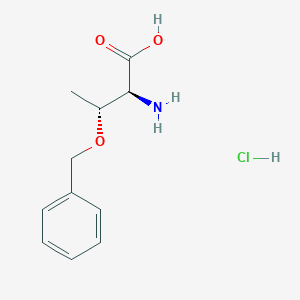

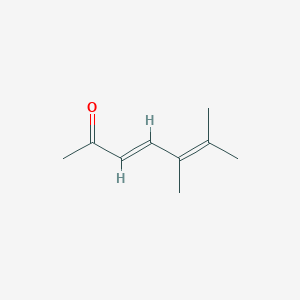
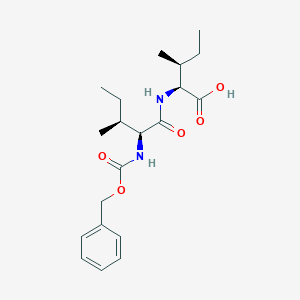
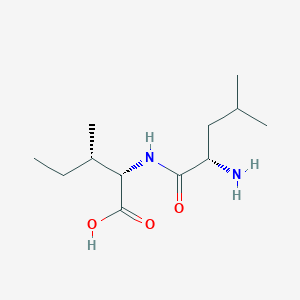
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
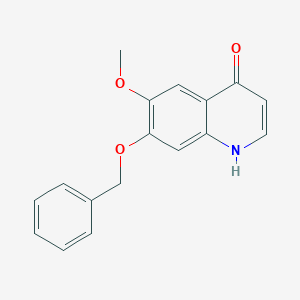
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
